

# BAY1125976 CAS number and supplier information

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## Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920

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## BAY1125976: A Technical Guide for Researchers

An In-depth Examination of the Allosteric AKT1/2 Inhibitor

This technical guide provides a comprehensive overview of **BAY1125976**, a potent and selective allosteric inhibitor of AKT1 and AKT2 kinases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

## Chemical and Supplier Information

Chemical Abstract Service (CAS) Number: 1402608-02-9

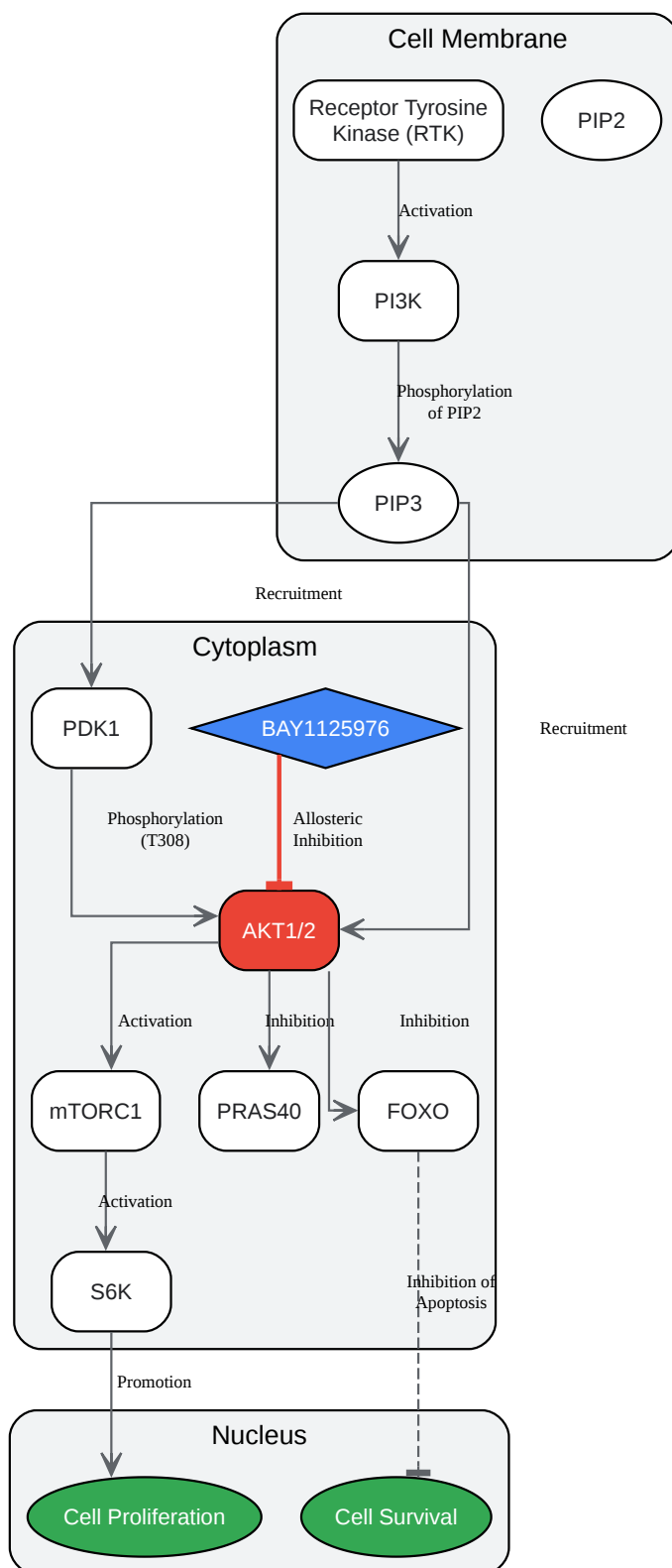
Table 1: Supplier Information

Supplier	Website
MedKoo Biosciences	--INVALID-LINK--
InvivoChem	--INVALID-LINK--
Selleck Chemicals	--INVALID-LINK--
MedChemExpress	--INVALID-LINK--
TargetMol	--INVALID-LINK--

## Mechanism of Action and Signaling Pathway

**BAY1125976** is an orally bioavailable, small-molecule inhibitor that selectively targets the serine/threonine protein kinase AKT isoforms 1 and 2.[1] It functions as an allosteric inhibitor, binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of full-length AKT1 and AKT2.[2] This binding locks the kinase in an inactive conformation, preventing its membrane localization and subsequent activation.[3]

The primary signaling cascade affected by **BAY1125976** is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various human cancers and plays a crucial role in cell proliferation, survival, and migration.[1][4] By inhibiting AKT1/2, **BAY1125976** effectively downregulates this pathway, leading to the inhibition of tumor cell growth and induction of apoptosis in cancer cells with activated AKT signaling.[1][5]



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**Figure 1.** Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of **BAY1125976**.

## Quantitative Data

### In Vitro Potency and Selectivity

**BAY1125976** demonstrates high potency against AKT1 and AKT2, with significantly lower activity against AKT3.[\[6\]](#)

Table 2: In Vitro Kinase Inhibitory Activity

Target	IC50 (10 $\mu$ M ATP)	IC50 (2 mM ATP)
AKT1	5.2 nM	44 nM
AKT2	18 nM	36 nM
AKT3	427 nM	Not Reported
Data sourced from Selleck Chemicals. <a href="#">[6]</a>		

## Cellular Activity

The compound effectively inhibits the phosphorylation of AKT and its downstream targets in various cancer cell lines.[\[6\]](#)

Table 3: Cellular IC50 Values for Inhibition of Phosphorylation

Cell Line	Target Phosphorylation	IC50
KU-19-19 (Bladder Cancer)	AKT1-S473	35 nM
KU-19-19 (Bladder Cancer)	4EBP1-T70	100 nM
LAPC-4 (Prostate Cancer)	AKT1-S473	0.8 nM
LAPC-4 (Prostate Cancer)	AKT1-T308	5.6 nM
LAPC-4 (Prostate Cancer)	4EBP1-T70	35 nM
LAPC-4 (Prostate Cancer)	PRAS40-T246	~141 nM

Data sourced from Selleck  
Chemicals.[6]

## In Vivo Antitumor Efficacy

**BAY1125976** has shown significant dose-dependent antitumor activity in various xenograft models.[6]

Table 4: In Vivo Efficacy in Xenograft Models

Xenograft Model	Dosing	T/Cvolume Ratio*
KPL-4 (Breast Cancer)	25 mg/kg, p.o., daily	0.14
KPL-4 (Breast Cancer)	50 mg/kg, p.o., daily	0.08
MCF7 (Breast Cancer)	25 mg/kg, p.o., daily	0.25
MCF7 (Breast Cancer)	50 mg/kg, p.o., daily	0.25

T/Cvolume ratio: Treatment  
group tumor volume / Control  
group tumor volume. A lower  
ratio indicates higher efficacy.

Data sourced from Selleck  
Chemicals.[6]

## Experimental Protocols

The following are summaries of methodologies cited in the literature for key experiments involving **BAY1125976**. For complete details, please refer to the original publications.

### In Vitro Kinase Assay (Summary)

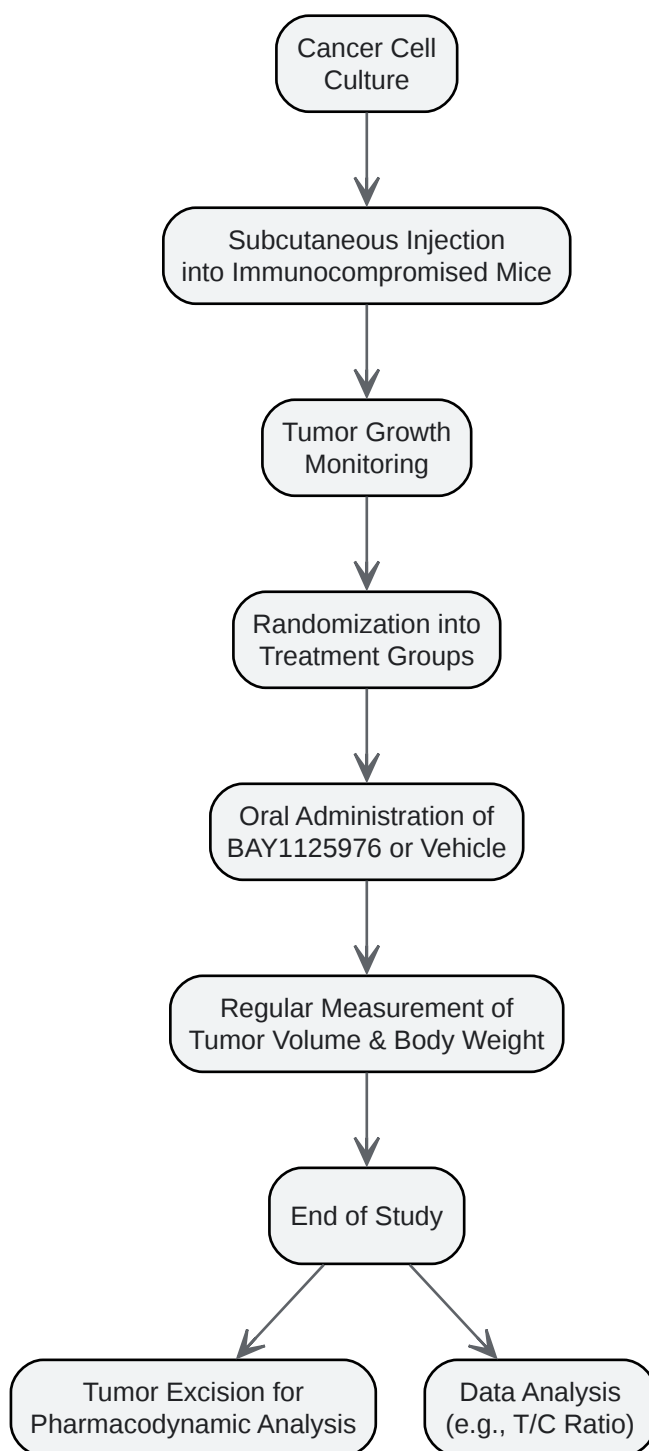
- Objective: To determine the potency and selectivity of **BAY1125976** against AKT isoforms.
- Methodology: A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.<sup>[7]</sup> This involves incubating the full-length AKT enzyme with a substrate peptide, ATP, and varying concentrations of **BAY1125976**. The extent of substrate phosphorylation is then quantified using fluorescently labeled antibodies, and IC50 values are calculated.<sup>[7]</sup>

### Cellular Western Blot Analysis (Summary)

- Objective: To assess the inhibition of AKT signaling in cancer cell lines.
- Methodology: Cancer cell lines (e.g., KPL-4, LAPC-4) are treated with a dose range of **BAY1125976** for a specified time.<sup>[6]</sup> Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total AKT, PRAS40, S6K, and other downstream targets.<sup>[4]</sup> Secondary antibodies conjugated to a detection enzyme are used for visualization.

### In Vivo Xenograft Studies (Summary)

- Objective: To evaluate the antitumor efficacy of **BAY1125976** in a living organism.
- Methodology: Human cancer cells (e.g., KPL-4, MCF7) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).<sup>[2][6]</sup> Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. **BAY1125976** is administered orally at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot).<sup>[2][6]</sup> All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations.<sup>[8]</sup>



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**Figure 2.** General experimental workflow for in vivo xenograft studies.

## Conclusion

**BAY1125976** is a highly potent and selective allosteric inhibitor of AKT1/2 with demonstrated preclinical activity in a variety of cancer models, particularly those with a hyperactivated PI3K/AKT/mTOR pathway.[2][9] Its mechanism of action and significant in vitro and in vivo efficacy make it a valuable tool for cancer research and a promising candidate for clinical development.[2] This guide provides foundational information to aid researchers in designing and interpreting experiments with this compound.

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